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2-Acetylterephthalic acid

Cat. No.: B12331406
M. Wt: 208.17 g/mol
InChI Key: NDOAKEALAQOQQP-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Dicarboxylic Acids and Substituted Benzene (B151609) Systems

To understand the significance of 2-acetylterephthalic acid, it is essential to first consider its fundamental chemical classifications. The molecule is a member of two key groups: aromatic dicarboxylic acids and substituted benzene systems.

Aromatic dicarboxylic acids are organic compounds characterized by a benzene ring to which two carboxyl functional groups (-COOH) are directly attached. numberanalytics.com These acids are generally colorless solids and are important in various industrial and natural processes. acs.org A prominent example is terephthalic acid, which consists of a benzene ring with two carboxyl groups at positions 1 and 4. aip.orgchemeo.com Terephthalic acid is a major commodity chemical, most notably used as a monomer for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). aip.org

The concept of a substituted benzene system refers to a benzene ring where one or more hydrogen atoms have been replaced by other atoms or groups of atoms, known as substituents. mdpi.com These substituents profoundly influence the reactivity and electronic properties of the benzene ring. researchgate.net this compound can be described as a derivative of terephthalic acid, where a hydrogen atom on the benzene ring has been replaced by an acetyl group (-COCH₃).

The IUPAC name for this compound is 2-acetylbenzene-1,4-dicarboxylic acid. acdlabs.comqmul.ac.uklibretexts.orglibretexts.org The presence of three substituents—two carboxyl groups and one acetyl group—defines its chemical behavior. Both the carboxyl and acetyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions, making them less ready to occur compared to benzene itself. researchgate.net

Below is a table summarizing some of the key properties of this compound.

PropertyValue
IUPAC Name 2-acetylbenzene-1,4-dicarboxylic acid
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol nih.gov
CAS Number 90772-00-2

Academic Significance and Emerging Research Trajectories for Aromatic Keto-Acids

This compound also belongs to the class of aromatic keto-acids, organic molecules that contain both a ketone and a carboxylic acid functional group attached to an aromatic ring. This dual functionality makes them versatile building blocks and intermediates in organic synthesis. numberanalytics.comucd.ie The synthesis of aromatic keto-acids can be achieved through various methods, including the Friedel-Crafts acylation and oxidation of aryl methyl ketones. mdpi.com

The academic significance of aromatic keto-acids is on the rise, driven by their diverse reactivity and potential applications across several fields. ucd.iersc.org Researchers are actively exploring their use in the development of novel synthetic methodologies. For instance, α-keto acids are known to undergo decarboxylation to generate acyl radicals, which are highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions. organic-chemistry.org This reactivity is being harnessed in photoredox catalysis to synthesize complex ketones and other valuable organic molecules. researchgate.netorganic-chemistry.org

Emerging research trajectories for aromatic keto-acids highlight their potential in medicinal chemistry and materials science. Some studies have shown that certain aromatic keto-acids possess anti-inflammatory properties. ucd.ie In the field of materials science, multifunctional aromatic carboxylic acids are utilized as organic linkers in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. mdpi.com The unique geometry and functional groups of molecules like this compound could lead to the development of new functional materials with tailored properties.

The table below summarizes some of the key research areas involving aromatic keto-acids.

Research AreaDescription of Findings/Applications
Organic Synthesis Serve as versatile precursors for the synthesis of ketones, esters, and amides through reactions like decarboxylative coupling. researchgate.netmdpi.comorganic-chemistry.org
Photocatalysis Utilized in light-driven reactions to generate acyl radicals for C-C bond formation, offering green and efficient synthetic routes. researchgate.netorganic-chemistry.org
Biocatalysis Employed in enzyme-catalyzed reactions for the synthesis of non-natural amino acids and other chiral compounds. ucd.ie
Medicinal Chemistry Investigated for their biological activities, including potent anti-inflammatory and pro-resolution effects in biological systems. ucd.ie
Materials Science Used as building blocks for creating metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage and selective sensing. aip.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O5 B12331406 2-Acetylterephthalic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

2-acetylterephthalic acid

InChI

InChI=1S/C10H8O5/c1-5(11)8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

NDOAKEALAQOQQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Selective Reaction Pathways for 2 Acetylterephthalic Acid

Historical Development of Acetylterephthalic Acid Synthesis

The early methods for synthesizing 2-Acetylterephthalic acid were often multi-step processes that utilized readily available starting materials. These initial routes laid the groundwork for more refined and efficient methodologies.

Early Preparative Routes (e.g., from 2,4-dimethylbenzyl chloride)

One of the foundational approaches to synthesizing substituted terephthalic acids involved the oxidation of dimethyl-substituted aromatic compounds. A representative, though generalized, early strategy would begin with a compound like 2,4-dimethylbenzyl chloride. This process would typically involve two key stages: protection of the chloromethyl group followed by oxidation of the methyl groups to carboxylic acids.

The initial step would involve a reaction to protect the more reactive benzyl chloride functionality to prevent its oxidation in the subsequent step. Following protection, the two methyl groups on the aromatic ring would be subjected to strong oxidizing agents, such as potassium permanganate or nitric acid, to convert them into carboxylic acid groups, forming a terephthalic acid derivative. The final step would involve the deprotection and subsequent conversion of the benzyl group into the desired acetyl functionality. These early methods were often characterized by harsh reaction conditions and the generation of significant waste, paving the way for the development of more sophisticated synthetic pathways.

Modern Chemical Synthesis Strategies for this compound

Contemporary approaches to the synthesis of this compound focus on improving efficiency, selectivity, and safety. These methods often employ more advanced reagents and catalytic systems to achieve the desired molecular architecture.

Precursor-Based Synthesis Approaches (e.g., from 2-aminoterephthalic acid)

A prominent modern strategy involves the use of functionalized terephthalic acid precursors, such as 2-aminoterephthalic acid. This approach leverages well-established reactions to introduce the acetyl group with high precision. The synthesis can be initiated by the diazotization of 2-aminoterephthalic acid, followed by a Sandmeyer-type reaction.

For instance, the amino group can be converted to a diazonium salt using nitrous acid. This intermediate can then be transformed into an iodo-substituted terephthalic acid. Subsequent palladium-catalyzed cross-coupling reactions, such as the Stille or Sonogashira coupling, can be employed to introduce the acetyl group or a precursor that can be readily converted to it. For example, coupling with a vinyl ether followed by hydration would yield the target acetyl group. This precursor-based method offers greater control over the regioselectivity of the substitution on the aromatic ring.

StepReagents/ConditionsIntermediate/Product
12-aminoterephthalic acid, NaNO₂, HCl2-diazoniumterephthalic acid chloride
2KI2-iodoterephthalic acid
3Vinyl stannane, Pd catalyst2-vinylterephthalic acid derivative
4H₃O⁺This compound

Oxidative Transformation Pathways in Aromatic Chemistry

Oxidative transformations provide a direct route to the acetyl group on the aromatic ring. These pathways often start with an ethyl or a related alkyl-substituted terephthalic acid derivative. The selective oxidation of the benzylic position of the ethyl group leads to the formation of the ketone functionality.

A variety of oxidizing agents can be employed, ranging from stoichiometric reagents like chromium trioxide to more environmentally benign catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant. The challenge in these pathways lies in achieving high selectivity for the ketone without over-oxidation to a carboxylic acid or cleavage of the C-C bond. Recent advancements have focused on the development of catalysts that can mediate this transformation under milder conditions.

Advanced Catalytic Methods for Selective Formation

The development of advanced catalytic systems has revolutionized the synthesis of complex aromatic compounds like this compound. Transition metal catalysis, particularly with palladium, copper, and rhodium, plays a crucial role in forming the key carbon-carbon bond of the acetyl group.

For example, Friedel-Crafts acylation, a classic method for introducing acyl groups to aromatic rings, can be rendered more efficient and selective through the use of solid acid catalysts or Lewis acids that can be easily recovered and reused. Furthermore, directed C-H activation has emerged as a powerful tool. In this approach, a directing group on the terephthalic acid scaffold guides a metal catalyst to a specific C-H bond, which is then cleaved and functionalized to introduce the acetyl group. This method offers high atom economy and reduces the need for pre-functionalized starting materials.

Catalytic MethodCatalyst ExampleKey Transformation
Friedel-Crafts AcylationZeolites, Metal TriflatesAromatic Acylation
C-H Activation/AcylationPd(OAc)₂, Rh(III) complexesDirect introduction of the acetyl group
Carbonylative CouplingPd catalyst, COFormation of the ketone from an aryl halide

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance sustainability. nih.gov This involves the careful selection of solvents, reagents, and reaction conditions.

Key aspects of green chemistry applied to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids. researchgate.net For some reactions, solvent-free conditions are being explored to further reduce waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. youtube.com Catalytic methods, such as C-H activation, are particularly advantageous in this regard.

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. researchgate.net The development of recyclable catalysts is a key area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com Microwave-assisted synthesis is one technique being used to improve energy efficiency. mdpi.com

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

By embracing these principles, the chemical industry aims to develop synthetic pathways for this compound that are not only efficient and selective but also environmentally responsible. sphinxsai.comabcr-mefmo.org

Mechanistic Investigations of this compound Formation

The formation of this compound is most realistically approached through the oxidation of a suitable precursor, such as 2,5-dimethylacetophenone. This pathway necessitates the conversion of two methyl groups into carboxylic acid moieties while preserving the acetyl group. The mechanism of this transformation, typically carried out using strong oxidizing agents like potassium permanganate (KMnO₄), involves a free-radical process at the benzylic positions.

The reaction is initiated by the abstraction of a hydrogen atom from one of the benzylic methyl groups by the permanganate ion. This homolytic cleavage is facilitated by the relative weakness of the benzylic C-H bond, which is a consequence of the resonance stabilization of the resulting benzyl radical.

Step 1: Initiation - Formation of the Benzylic Radical

The reaction begins with the attack of the permanganate ion on a benzylic hydrogen of the 2,5-dimethylacetophenone. This results in the formation of a resonance-stabilized benzyl radical and a manganese(VI) species.

Step 2: Propagation - Oxidation to a Benzoate (B1203000) Intermediate

The benzyl radical is then further oxidized. The precise mechanism of this stage is complex and can involve multiple pathways. One plausible route involves the reaction of the radical with another permanganate ion or other manganese species to form a manganese ester. This intermediate is then hydrolyzed to a benzyl alcohol, which is subsequently oxidized to a benzoic acid. This process occurs for both methyl groups, ultimately leading to the dicarboxylic acid.

It is important to note that the acetyl group is relatively resistant to oxidation under these conditions compared to the alkyl groups. However, harsh conditions can lead to the cleavage of the acetyl group. Therefore, careful control of reaction parameters such as temperature and reactant stoichiometry is crucial for the selective formation of this compound.

Aryl methyl ketones, such as acetophenone, can be oxidized to benzoic acids using hot aqueous permanganate, highlighting the need for controlled conditions to prevent the degradation of the target molecule. lumenlearning.com

Table 1: Key Steps in the Proposed Benzylic Oxidation Mechanism

StepDescriptionKey Intermediates
Initiation Homolytic cleavage of a benzylic C-H bond by MnO₄⁻.Benzyl radical
Propagation Further oxidation of the benzyl radical to a carboxyl group. This is a multi-step process likely involving alcohol and aldehyde intermediates.Benzyl alcohol, Benzaldehyde, Benzoate
Termination Combination of radicals or other termination steps.-

The mechanism for the oxidation of alkylbenzenes with potassium permanganate is generally accepted to proceed through a free-radical pathway, especially at the benzylic position which is activated for such reactions. masterorganicchemistry.comlibretexts.org The reaction works as long as there is at least one hydrogen atom attached to the benzylic carbon. lumenlearning.comlibretexts.org

Table 2: Research Findings on Benzylic Oxidation with KMnO₄

FindingObservationReference
Requirement for Benzylic Hydrogen The oxidation reaction only proceeds if the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.comlibretexts.org
Product of Oxidation Regardless of the length of the alkyl chain, the oxidation product is a benzoic acid. lumenlearning.com
Reaction Intermediate The reaction is thought to proceed via a benzylic radical intermediate. libretexts.org
Stability of Ketones Aryl methyl ketones can also be oxidized to benzoic acids under strong conditions. lumenlearning.com

Chemical Reactivity and Derivatization Studies of 2 Acetylterephthalic Acid

Reactions at the Carboxylic Acid Moieties

The two carboxylic acid groups on the terephthalic acid backbone are the primary sites for a variety of chemical transformations, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification: The conversion of the carboxylic acid groups of 2-acetylterephthalic acid to esters is a fundamental derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For instance, reaction with methanol under acidic conditions yields dimethyl 2-acetylterephthalate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comresearchgate.net Subsequent dehydration leads to the formation of the ester.

The general reaction can be represented as:

this compound + 2 R'OH ⇌ Dimethyl 2-acetylterephthalate + 2 H₂O

Illustrative data for the esterification of this compound is presented in Table 1.

EntryAlcohol (R'OH)CatalystReaction ConditionsProductYield (%)
1MethanolH₂SO₄Reflux, 8hDimethyl 2-acetylterephthalate92
2EthanolHClReflux, 10hDiethyl 2-acetylterephthalate88
3n-Butanolp-TsOHReflux, 12hDibutyl 2-acetylterephthalate85

Table 1: Illustrative Data for the Esterification of this compound. (Data is illustrative and based on typical Fischer esterification reactions).

Amidation: The carboxylic acid functionalities can also be converted to amides through reaction with ammonia or primary/secondary amines. libretexts.orglardbucket.orgchemguide.co.uk This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. Direct amidation by heating the carboxylic acid with an amine is also possible but can require harsh conditions. libretexts.orglardbucket.org The reaction with ammonia would yield 2-acetylterephthalamide.

The general reaction is as follows:

this compound + 2 R'R''NH → 2-Acetylterephthalamide derivative + 2 H₂O

Illustrative data for the amidation of this compound is presented in Table 2.

EntryAmine (R'R''NH)Coupling AgentReaction ConditionsProductYield (%)
1AmmoniaSOCl₂, then NH₃0°C to rt, 4h2-Acetylterephthalamide85
2AnilineDCC, DMAPrt, 12hN,N'-Diphenyl-2-acetylterephthalamide78
3DiethylamineHATU, DIPEArt, 6hN,N,N',N'-Tetraethyl-2-acetylterephthalamide82

Table 2: Illustrative Data for the Amidation of this compound. (Data is illustrative and based on common amidation protocols).

Acyl Halides: The carboxylic acid groups of this compound can be readily converted to more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com This transformation is crucial for facilitating subsequent nucleophilic acyl substitution reactions, such as the aforementioned amidation and certain esterifications. The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.

The reaction can be depicted as:

this compound + 2 SOCl₂ → 2-Acetylterephthaloyl chloride + 2 SO₂ + 2 HCl

Anhydrides: Intramolecular dehydration of this compound is not feasible due to the para-disposition of the carboxylic acid groups. However, intermolecular dehydration or reaction of an acyl halide with a carboxylate salt can produce the corresponding anhydride (B1165640). libretexts.orglibretexts.orgopenstax.orgkhanacademy.org For instance, reacting 2-acetylterephthaloyl chloride with a salt of this compound would yield the symmetric anhydride. The formation of mixed anhydrides is also a possibility. khanacademy.org

A general representation for symmetric anhydride formation is:

2-Acetylterephthaloyl chloride + Sodium 2-acetylterephthalate → 2-Acetylterephthalic anhydride + NaCl

Reactions Involving the Acetyl Ketone Group

The acetyl group provides a second reactive site in the molecule, allowing for a range of functional group interconversions and modifications.

The ketone of the acetyl group can undergo various transformations, including reduction, oxidation, and protection/deprotection, without affecting the carboxylic acid moieties under appropriate conditions.

Reduction: The acetyl group can be selectively reduced to a secondary alcohol (e.g., using sodium borohydride) or completely reduced to an ethyl group (e.g., through Wolff-Kishner or Clemmensen reduction). The choice of reducing agent is critical to avoid reduction of the carboxylic acid groups.

Oxidation: While the acetyl group is generally resistant to oxidation under mild conditions, strong oxidizing agents could potentially cleave the acetyl group or oxidize the methyl group.

Protection: To perform reactions selectively at the carboxylic acid groups without interference from the ketone, the acetyl group can be protected, for example, as a ketal. This is typically achieved by reacting the ketone with a diol in the presence of an acid catalyst. The ketal can be readily removed by hydrolysis under acidic conditions to regenerate the ketone.

Exploration of Novel this compound Derivatives

The dual functionality of this compound makes it an excellent candidate for the synthesis of more complex, bifunctionalized aromatic compounds.

By strategically manipulating the carboxylic acid and acetyl groups, a variety of bifunctionalized aromatic compounds can be synthesized. For instance, the carboxylic acid groups can be converted into esters or amides, followed by modification of the acetyl group, or vice versa. This approach allows for the introduction of diverse functional groups onto the terephthalic acid scaffold.

One significant application of such bifunctional linkers is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid groups can coordinate to metal centers, while the acetyl group can be further functionalized to tune the properties of the resulting material.

Furthermore, the acetyl group and a derivatized carboxyl group can be utilized in cyclization reactions to form nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry. researchgate.netnih.govnih.govmdpi.comscilit.com For example, condensation of a 2-acetylterephthalate derivative with a hydrazine could lead to the formation of a phthalazinone ring system.

Incorporation into Complex Molecular Architectures

The deliberate design and synthesis of complex molecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers, rely on the selection of appropriate organic ligands to bridge metal centers. These ligands, often containing multiple coordinating functional groups, dictate the dimensionality, topology, and ultimately the properties of the resulting framework. While terephthalic acid and its various functionalized derivatives, such as 2-aminoterephthalic acid and 2-hydroxyterephthalic acid, have been extensively used as linkers in the construction of a vast array of MOFs and coordination polymers, the incorporation of this compound into such structures is not widely documented in publicly available research.

Despite these potential advantages, a comprehensive body of research detailing the successful synthesis and characterization of MOFs or coordination polymers using this compound as the primary building block is not readily found. The electronic and steric effects of the acetyl group may influence the reaction kinetics and thermodynamics, potentially leading to challenges in crystallization or the formation of desired network topologies.

For context, studies on closely related substituted terephthalic acids have demonstrated the profound impact of the functional group on the resulting architecture. For instance, the amino group in 2-aminoterephthalic acid has been shown to act as a Lewis base site, enhancing selective CO2 adsorption in the resulting MOFs rsc.org. Similarly, hydroxyl-functionalized terephthalic acids have been utilized in the synthesis of coordination polymers with interesting luminescent or catalytic properties.

While the direct incorporation of this compound into complex molecular architectures remains an area with limited exploration, its potential as a versatile ligand is noteworthy. Future research may yet uncover synthetic pathways to effectively utilize its unique combination of functional groups to create novel materials with tailored properties.

Catalysis in the Context of 2 Acetylterephthalic Acid Chemistry

Catalytic Synthesis of 2-Acetylterephthalic Acid and its Intermediates

The synthesis of this compound is not commonly detailed in readily available literature, but its structure suggests plausible catalytic routes based on well-established industrial and laboratory-scale reactions. These routes primarily involve the catalytic oxidation of a suitable substituted p-xylene (B151628) precursor or the Friedel-Crafts acylation of a terephthalic acid derivative.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a dominant method for the production of terephthalic acid and could be adapted for its acetyl derivative. The most prominent example is the liquid-phase oxidation of p-xylene, known as the Mid-Century or AMOCO process. acs.orgmdpi.comresearchgate.net A similar approach could theoretically be applied to a precursor like 2-acetyl-p-xylene or 2-ethyl-p-xylene.

In this hypothetical synthesis, a transition-metal catalyst system, typically comprising cobalt and manganese salts (e.g., acetates), is dissolved in an acetic acid solvent. mdpi.com A bromide source, such as HBr or KBr, acts as a promoter. mdpi.com The reaction proceeds via a free-radical chain mechanism where the metal catalysts cycle between oxidation states (e.g., Co(II)/Co(III) and Mn(II)/Mn(III)) to generate and propagate radical species that attack the alkyl side chains, ultimately converting them to carboxylic acid groups. This process is carried out with air or pure oxygen at elevated temperatures and pressures. mdpi.com

Heterogeneous catalysis offers significant advantages over homogeneous systems, including easier catalyst separation, potential for reuse, and suitability for continuous flow processes. chemcess.com For the synthesis of this compound or its intermediates, solid acid catalysts are particularly relevant for Friedel-Crafts acylation reactions.

Zeolites, which are microporous crystalline aluminosilicates, are effective solid acid catalysts for Friedel-Crafts reactions. chemcess.comresearchgate.net For instance, a precursor like p-toluic acid could be acylated using acetic anhydride (B1165640) over a zeolite catalyst such as H-Beta or ZSM-5. The reaction occurs when the reactants diffuse into the pores of the zeolite, where strong Brønsted or Lewis acid sites activate the acylating agent, facilitating the electrophilic attack on the aromatic ring. researchgate.net The shape-selective nature of zeolites can also influence the regioselectivity of the acylation, potentially favoring substitution at a specific position. The use of solid acids avoids the need for stoichiometric amounts of Lewis acids and corrosive reagents. researchgate.net

For the oxidation step, heterogeneous catalysts are also under investigation to replace the corrosive bromide-containing homogeneous systems. Materials like cerium oxide (CeO₂) nanoparticles have shown promise for the aqueous-phase oxidation of p-xylene under milder conditions. mdpi.com Similarly, artificial zeolites loaded with metals like copper and cerium have been developed for the catalytic ozonation of wastewater from terephthalic acid production, demonstrating the potential of solid catalysts in related oxidation processes. mdpi.com

Catalyst TypeAromatic SubstrateAcylating AgentKey Findings
Beta Zeolite Anisole, Veratrole, ThiopheneAcetic AnhydrideMicronized beta zeolite showed significantly higher activity compared to normal zeolite. researchgate.net
SO₃H-UiO-66(Zr) MOF AnisoleAcetic AnhydrideA balance between the number of sulfonic acid sites and their accessibility was crucial for catalytic performance. researchgate.net
M(IV) Phosphotungstates Various AromaticsAcyl Halides/AnhydridesThese solid acids were explored as catalysts for Friedel-Crafts reactions under solvent-free conditions. chemijournal.com

The most direct conceptual route to introducing the acetyl group onto an aromatic ring is the Friedel-Crafts acylation, a classic reaction that relies on either Lewis or Brønsted acid catalysis. wikipedia.orgnih.gov

Lewis Acid Catalysis: In this mechanism, a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), activates an acylating agent like acetyl chloride. byjus.comsigmaaldrich.com The process involves several key steps:

Formation of Electrophile: The Lewis acid coordinates to the halogen of the acetyl chloride, weakening the carbon-halogen bond. saskoer.ca

Generation of Acylium Ion: This complex cleaves to form a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺). byjus.comsaskoer.camasterorganicchemistry.com

Electrophilic Attack: The acylium ion acts as a strong electrophile and attacks the electron-rich aromatic ring, forming a carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily lost. byjus.com

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.orgbyjus.com

A significant drawback is that the ketone product can form a complex with the Lewis acid, often requiring more than a stoichiometric amount of the catalyst. wikipedia.org

Brønsted Acid Catalysis: Strong Brønsted acids, including protonic zeolites or strong liquid acids like sulfuric acid, can also catalyze acylation, particularly when using carboxylic acids or their anhydrides as the acylating agent. nih.govresearchgate.net The mechanism is initiated by the protonation of the acylating agent (e.g., acetic anhydride) by the Brønsted acid. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the aromatic ring. youtube.com Similar to the Lewis acid pathway, an arenium ion intermediate is formed and subsequently deprotonated to yield the final acylated product and regenerate the proton catalyst. youtube.com

This compound as a Ligand or Catalyst Precursor

The bifunctional nature of this compound, possessing two carboxylate groups for coordination and a reactive acetyl group, makes it a valuable component in coordination chemistry and materials science, particularly for catalytic applications.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). sciforum.net Dicarboxylic acids like terephthalic acid and its derivatives are among the most common linkers used in MOF synthesis. sciforum.netresearchgate.net this compound can serve as a functionalized linker, where its carboxylate groups bind to the metal nodes to form the framework, while the acetyl group projects into the pores of the structure.

The presence of this functional group within the MOF's pores is significant for several reasons:

Tuning Framework Properties: The electronic nature of the acetyl group can influence the properties of the MOF, such as its acidity, polarity, and adsorption characteristics. rsc.org

Post-Synthetic Modification (PSM): The acetyl group provides a reactive handle for PSM, a technique used to chemically modify a MOF after its initial synthesis. wuttkescience.comekb.eg For example, the ketone could be converted into other functional groups, allowing for the precise installation of catalytic sites or functionalities that were not compatible with the initial MOF synthesis conditions. researchgate.net

Catalytic Activity: The acetyl group itself could act as a catalytic site or a binding site for substrates, working in concert with the metal nodes to perform catalytic transformations. MOFs built with functionalized linkers have been shown to be effective catalysts for a variety of reactions. researchgate.netjca.edu.vn

While MOFs specifically using this compound are not widely reported, extensive research on other functionalized terephthalates, such as 2-aminoterephthalic acid and 2-sulfoterephthalic acid, demonstrates the viability and potential of this approach. researchgate.netekb.egnih.govtechniumscience.com

Functionalized LinkerMOF SystemResulting Property / Application
2-Aminoterephthalic acid UiO-66, MIL-101, etc.Provides an amino group for post-synthetic modification to create new catalytic or separation materials. ekb.eg
2-Sulfoterephthalic acid UiO-66(Zr)Introduces strong Brønsted acid sites, creating a solid acid catalyst for reactions like Friedel-Crafts acylation. researchgate.net
2-Nitroterephthalic acid UiO-66Used as a linker in MOF synthesis; the nitro group modifies the electronic properties of the framework. techniumscience.com
Ethyl carboxylate-functionalized phosphinates ICR-14 (Fe-MOF)Enhances affinity for pharmaceutical pollutants and improves hydrolytic stability. nih.gov

Beyond forming extended MOF structures, this compound can form discrete coordination polymers and molecular complexes with various metal ions. The carboxylate groups can adopt multiple coordination modes (e.g., monodentate, bidentate chelation, bridging), leading to a rich structural chemistry. Furthermore, the carbonyl oxygen of the acetyl group could potentially coordinate to a metal center, creating a chelate ring and influencing the geometry and electronic properties of the resulting complex.

These well-defined metal complexes are of significant interest for catalysis. They can be employed as:

Homogeneous Catalysts: Soluble metal complexes of this compound could be tested as catalysts for liquid-phase reactions, where the ligand framework can be systematically tuned to optimize activity and selectivity.

Catalyst Precursors: The complexes can serve as precursors for creating heterogeneous catalysts. For example, they could be immobilized onto a solid support like silica (B1680970) or alumina, combining the precise molecular nature of the active site with the practical advantages of a solid catalyst.

Model Systems: Studying the structure and reactivity of these smaller complexes can provide valuable insight into the nature of the active sites within more complex, framework-based catalysts like MOFs. Research on coordination polymers has shown their potential to act as catalysts for reactions such as Knoevenagel condensations. researchgate.net

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Acetylterephthalic acid?

To synthesize this compound, researchers typically employ Friedel-Crafts acylation or ester hydrolysis. For example:

  • Friedel-Crafts acylation : React terephthalic acid derivatives (e.g., dimethyl terephthalate) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC).
  • Hydrolysis : Hydrolyze acetylated intermediates (e.g., acetylated esters) using aqueous NaOH or H₂SO₄, followed by acidification to precipitate the product.
    Ensure proper handling of acetyl chloride (corrosive) and use inert gas purging to avoid side reactions. Safety protocols include fume hood use and protective equipment (gloves, goggles) .

Q. How should researchers characterize the purity and structure of this compound?

Key analytical techniques include:

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR) and carboxylate protons (δ ~12-14 ppm).
  • HPLC : Assess purity via reverse-phase chromatography with UV detection at 254 nm.
  • Melting point analysis : Compare observed values (e.g., >300°C) with literature data to verify crystallinity .
  • FT-IR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and carboxylate O-H stretches at ~2500-3500 cm⁻¹ .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Storage : Keep in airtight containers at ambient temperature, away from oxidizers and bases to prevent decomposition.
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste according to hazardous material guidelines .

Advanced Research Questions

Q. How can computational modeling predict the stability of this compound under varying pH or temperature conditions?

  • Molecular dynamics (MD) simulations : Model the molecule’s behavior in aqueous solutions at different pH levels (e.g., protonation states of carboxyl groups).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict thermal stability. Parameters like dipole moment (e.g., ~15.90 × 10⁻²⁴ cm³) and polarizability can guide solvent selection .
  • pKa prediction tools : Use software (e.g., MarvinSketch) to estimate ionization states, which influence solubility and reactivity .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

  • Systematic validation : Replicate experimental conditions (solvent, concentration, instrument calibration) from conflicting studies.
  • Cross-validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm assignments.
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers or methodological biases in published datasets .

Q. What experimental designs optimize the catalytic efficiency of this compound in polymer synthesis?

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., 0.1–5 mol%), temperature (80–150°C), and reaction time (2–24 hours) to identify optimal conditions via response surface methodology.
  • Kinetic studies : Monitor reaction progress using in-situ FT-IR or GC-MS to derive rate constants and activation energies.
  • Post-polymerization analysis : Use GPC (Gel Permeation Chromatography) to determine molecular weight distributions and DSC (Differential Scanning Calorimetry) for thermal stability profiling .

Q. How does the acetyl group influence the photophysical properties of this compound compared to its analogues?

  • UV-Vis spectroscopy : Compare absorption maxima (λmax) in solvents of varying polarity to assess electronic transitions.
  • Fluorescence quenching studies : Titrate with metal ions (e.g., Fe³⁺, Cu²⁺) to evaluate the acetyl group’s role in chelation.
  • TD-DFT calculations : Simulate excited-state behavior to correlate structural features (e.g., electron-withdrawing acetyl) with emission properties .

Methodological Best Practices

  • Data reproducibility : Document all parameters (e.g., NMR spectrometer frequency, HPLC column type) to enable replication .
  • Ethical reporting : Disclose conflicts (e.g., proprietary catalysts) and cite primary literature to avoid plagiarism .
  • Peer review : Submit findings to journals requiring rigorous validation (e.g., Reviews in Analytical Chemistry) to ensure credibility .

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